Terbuthylazine

Übersicht

Beschreibung

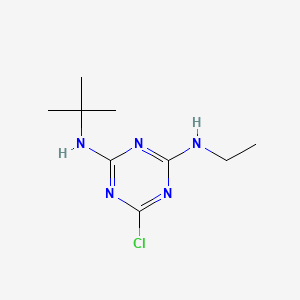

Terbuthylazine is a selective herbicide belonging to the chloro-s-triazine group. It is primarily used to control broadleaf weeds and grasses in agricultural settings, particularly in maize and sorghum fields . Chemically, it is a halogenated triazine, with a tert-butyl group replacing the isopropyl and ethyl groups found in similar compounds like atrazine and simazine .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Terbuthylazin wird durch einen mehrstufigen Prozess synthetisiert, bei dem Cyanurchlorid mit tert-Butylamin und Ethylamin umgesetzt wird. Die Reaktion erfolgt typischerweise in Gegenwart einer Base wie Natriumhydroxid und unter kontrollierten Temperaturbedingungen, um die selektive Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Herstellung von Terbuthylazin großvolumige Reaktoren, in denen die Reaktanten unter optimierten Bedingungen kombiniert werden, um Ausbeute und Reinheit zu maximieren. Der Prozess umfasst Schritte wie Reinigung und Kristallisation, um das Endprodukt in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Terbuthylazin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann durch Hydroxylradikale oxidiert werden, was zur Bildung von Abbauprodukten führt.

Substitution: Das Chloratom in Terbuthylazin kann unter bestimmten Bedingungen durch Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart einer Base mit Terbuthylazin reagieren.

Hauptsächlich gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Weed Management

Terbuthylazine is extensively used in agricultural practices to manage weed populations effectively. It is often applied pre-emergence or post-emergence in various crops. A study highlighted its effectiveness in oil palm plantations, where it was part of integrated weed management strategies .

Case Study: Oil Palm Production

In a comprehensive review involving over 200 literature sources on herbicides used in oil palm production, this compound was identified as one of the key substances employed for ground cover management . The study assessed its toxicological characteristics and environmental fate, emphasizing its role in sustainable agricultural practices.

Environmental Impact Studies

Groundwater Contamination

Research has shown that this compound can contaminate groundwater due to its persistence in the environment. A study utilized mathematical models (PESTAN and PRZM-GW) to simulate its movement through soil layers and assess its concentration levels in aquifers . The findings indicated significant risks associated with its runoff into water bodies, necessitating further monitoring.

Case Study: Surface Water Monitoring

Monitoring efforts adjacent to maize fields revealed that this compound runoff could affect aquatic ecosystems. Vegetated buffer zones were evaluated for their efficacy in mitigating pesticide runoff, underscoring the importance of environmental management practices .

Toxicological Assessments

Health Effects

Toxicological studies have assessed the effects of this compound on various animal models. Chronic exposure studies indicated potential adverse effects on body weight and organ weights in rats, with some studies reporting increased tumor incidences in specific cases . These findings highlight the need for careful application and monitoring to minimize health risks.

Case Study: Long-Term Exposure

A long-term study involving dogs demonstrated that high doses of this compound resulted in decreased food consumption and weight loss, though no specific target organ toxicity was identified . Such studies are crucial for understanding the long-term implications of herbicide exposure on non-target species.

Research Methodologies

Analytical Methods for Monitoring

Recent advancements have led to the development of analytical methods for detecting this compound in water and soil samples. These methods are essential for assessing contamination levels and understanding degradation processes within ecosystems .

Data Table: Summary of Key Findings

Wirkmechanismus

Terbuthylazine exerts its herbicidal effects by inhibiting photosynthesis at photosystem II. It binds to the D1 protein in the photosystem II complex, blocking electron transport and leading to the disruption of photosynthetic processes. This results in the death of the target weeds . Additionally, this compound has been shown to induce oxidative stress and DNA damage in non-target organisms, highlighting its broader biological impact .

Vergleich Mit ähnlichen Verbindungen

Atrazine: Similar in structure but with an isopropyl group instead of a tert-butyl group.

Simazine: Contains an ethyl group in place of the tert-butyl group.

Comparison:

This compound’s unique chemical structure and versatile applications make it a valuable compound in both agricultural and scientific research contexts. Its ability to control a wide range of weeds while also serving as a model compound for studying herbicide behavior underscores its significance.

Biologische Aktivität

Terbuthylazine is a selective herbicide belonging to the triazine class, primarily used for controlling weeds in crops such as maize and sugarcane. This article explores its biological activity, including its toxicological effects, mechanisms of action, and environmental impact based on a review of diverse research findings.

This compound acts by inhibiting photosynthesis in plants, specifically targeting the photosystem II (PSII). This inhibition disrupts the electron transport chain, leading to the accumulation of reactive oxygen species (ROS) and ultimately resulting in plant cell death. The compound's effectiveness varies with environmental conditions, such as pH and temperature, which can influence its solubility and bioavailability.

Acute and Chronic Toxicity

Research indicates that this compound exhibits varying degrees of toxicity across different species:

- Fish : Studies show that this compound is moderately toxic to aquatic organisms, with LC50 values ranging from 3.6 to 7.6 mg/L for various fish species . Long-term exposure can lead to significant developmental delays and reduced growth rates in fish .

- Mammals : In rodent studies, chronic exposure has been linked to decreased body weight gain and organ weight changes. Notably, a study reported an increased incidence of testicular tumors in male rats . In dogs, long-term feeding at high doses resulted in decreased food intake and body weight loss without specific target organ toxicity .

Mechanisms of Toxicity

This compound induces oxidative stress as evidenced by increased levels of lipid peroxidation products and decreased antioxidant enzyme activities in exposed organisms. For instance, a study on zebrafish demonstrated a significant increase in apoptosis markers alongside mitochondrial dysfunction when exposed to this compound .

Persistence and Bioaccumulation

This compound is known for its persistence in the environment, particularly in aquatic systems. Its degradation is influenced by microbial activity and environmental conditions. The compound can accumulate in sediments and affect non-target organisms, leading to broader ecological consequences.

Case Studies

- Zebrafish Study : A study assessed the effects of low concentrations of this compound on zebrafish, revealing significant oxidative stress markers and developmental abnormalities at concentrations as low as 0.002 mg/L .

- Chronic Exposure in Rodents : Chronic toxicity studies indicated that while some rodents showed no increase in tumors at lower doses, higher doses resulted in significant health impacts including organ weight changes and increased tumor incidence .

Summary of Key Findings

Eigenschaften

IUPAC Name |

2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXISNSWEXTPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027608 | |

| Record name | Terbutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white solid with a rotten odor; [HSDB] | |

| Record name | Terbuthylazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 5.0 mg/L at 20 °C, In water, 9 mg/L at 25 °C, pH 7.4, In acetone 41, ethanol 14, n-octanol 12, n-hexane 0.36 (all in g/L, 25 °C), Dimethylformamide, 40 g/liter; ethyl acetate, 10 g/liter; isopropanol, 10 g/liter; tetralin, 10 g/l; xylene, 14.3 g/L, Toluene, 1.04 g/100 ml; ethylene glycol, 0.236 g/100 ml, both at 25 °C | |

| Record name | TERBUTHYLAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.122 g/cu cm at 20 °C | |

| Record name | TERBUTHYLAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000112 [mmHg], 0.09 mPa (6.75X10-7 mm Hg) at 25 °C | |

| Record name | Terbuthylazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERBUTHYLAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Photosynthetic electron transport inhibitor at the photosystem II receptor site. Maize tolerance of triazines is attributed to conjugation with glutathione. ...Herbicide, absorbed mainly by the roots. | |

| Record name | TERBUTHYLAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless powder, White solid, Off-white. Powdery solid, waxy and globular | |

CAS No. |

5915-41-3 | |

| Record name | Terbuthylazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5915-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbuthylazine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005915413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,1-dimethylethyl)-N4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbuthylazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBUTHYLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M095B391J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERBUTHYLAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

175.5 °C | |

| Record name | TERBUTHYLAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.